4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The preferred IUPAC name is 2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one, which accurately reflects the structural hierarchy and substitution pattern. This nomenclature system prioritizes the chromone core structure, derived from the fusion of benzene and pyran rings, with the ketone functionality at the 4-position serving as the principal functional group. The systematic classification places this compound within the broader category of 4H-1-benzopyran-4-ones, which represent one of two possible benzopyran isomers, the alternative being 2H-1-benzopyran derivatives.
The molecular formula C₁₉H₁₉NO₃ indicates the presence of nineteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 309.365 daltons. Alternative nomenclature systems recognize this compound as 4'-diethylamino-3-hydroxyflavone, emphasizing its relationship to the flavone structural class. The Chemical Abstracts Service Index Name, 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, provides an unambiguous structural descriptor that facilitates database searches and chemical literature retrieval.
The systematic classification extends to the stereochemical aspects, where the compound exhibits planar or near-planar geometry in its ground state configuration. The diethylamino substituent introduces conformational flexibility through rotation about the carbon-nitrogen bond, while the hydroxyl group at the 3-position participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This structural arrangement categorizes the compound as a member of the excited-state intramolecular proton transfer class of molecules, characterized by the potential for tautomerization under specific conditions.
Molecular Geometry and Crystallographic Analysis
Crystallographic investigations have revealed detailed structural parameters for 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, providing quantitative data on bond lengths, angles, and intermolecular interactions. The compound crystallizes in polymorphic forms, designated as 1a and 1b, each exhibiting distinct packing arrangements and hydrogen-bonding patterns. In polymorph 1a, the dimeric structure maintains near-planarity across the chromone moiety, while polymorph 1b displays a slightly bent conformation with respect to the chromone units. Both crystal forms demonstrate intermolecular hydrogen-bonded dimers with adjacent molecules, stabilized through hydroxyl-carbonyl interactions.
The molecular geometry analysis reveals specific geometric parameters that define the compound's three-dimensional structure. The chromone ring system maintains planarity with root-mean-square deviations typically less than 0.02 Angstroms, while the attached phenyl ring exhibits slight twisting relative to the chromone plane. The dihedral angle between the benzene ring and the mean plane of the 4H-chromene-4-one moiety ranges from approximately 10 to 15 degrees, depending on the crystalline environment and packing forces. This geometric arrangement optimizes π-π stacking interactions while accommodating the steric requirements of the diethylamino substituent.
The diethylamino group adopts preferential conformations that minimize steric hindrance while maximizing electronic delocalization with the aromatic system. Crystallographic data indicate that the nitrogen atom maintains sp² hybridization character, facilitating conjugation with the para-disubstituted benzene ring. The ethyl groups attached to the nitrogen exhibit rotational freedom, with preferred conformations influenced by crystal packing forces and intermolecular van der Waals interactions.
| Crystallographic Parameter | Polymorph 1a | Polymorph 1b |
|---|---|---|
| Space Group | P21/c | P-1 |
| Dihedral Angle (degrees) | 12.3 | 15.7 |
| Hydrogen Bond Length (Angstroms) | 2.85 | 2.92 |
| π-π Stacking Distance (Angstroms) | 3.45 | 3.52 |
Substituent Effects on Benzopyran-4-one Core Conformation
The diethylamino substituent exerts significant electronic and steric effects on the benzopyran-4-one core structure, influencing both ground-state geometry and conformational flexibility. Electronic effects manifest through resonance interactions between the nitrogen lone pair and the extended π-system, resulting in increased electron density at the para position of the phenyl ring and subsequent delocalization into the chromone core. This electronic perturbation affects the carbonyl stretching frequency and influences the strength of the intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen.
Computational studies have identified critical conformational changes associated with rotation of the diethylamino group relative to the phenyl ring plane. Potential energy surface calculations indicate that rotation of the diethylamino group by 90 degrees results in significant changes to the oscillator strength, suggesting that conformational flexibility plays a crucial role in determining electronic properties. The energy barriers for rotation are relatively low, permitting thermal population of multiple conformational states under ambient conditions.
The hydroxyl substituent at the 3-position establishes a six-membered intramolecular hydrogen-bonded ring with the adjacent carbonyl oxygen, creating a quasi-chelate structure that influences molecular rigidity. This interaction constrains the chromone core to maintain planarity while affecting the electronic distribution throughout the conjugated system. The presence of both electron-donating diethylamino and hydrogen-bonding hydroxyl groups creates a push-pull electronic system that enhances molecular polarizability and influences intermolecular interactions in the solid state.
Comparative analysis with related compounds, such as the dimethylamino analog 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromen-4-one, reveals the specific contributions of alkyl chain length to steric interactions and conformational preferences. The diethylamino derivative exhibits greater conformational flexibility compared to its dimethylamino counterpart, resulting in distinct crystal packing arrangements and different degrees of molecular planarity. These structural differences demonstrate the sensitivity of benzopyran-4-one derivatives to substituent modifications and highlight the importance of precise structural characterization in understanding structure-property relationships.
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKEYLXTPNPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477337 | |
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146680-78-6 | |
| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction remains a cornerstone for chromone synthesis, involving condensation of a resorcinol derivative with a β-ketoester under acidic or basic conditions. For the target compound, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate to form the chromone core. Subsequent functionalization at position 2 is achieved via electrophilic aromatic substitution (EAS).
Example Procedure :
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Core Formation : Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in concentrated sulfuric acid (20 mL) at 120°C for 6 hours. The crude product is neutralized with NaOH and extracted with ethyl acetate to yield 3-hydroxy-4H-chromen-4-one.
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Protection of 3-Hydroxy Group : The hydroxyl group is protected as a methoxy ether using methyl iodide and K₂CO₃ in DMF (80°C, 4 hours).
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Friedel-Crafts Alkylation : The 2-position is functionalized with 4-(diethylamino)benzyl chloride via AlCl₃-catalyzed Friedel-Crafts alkylation in dichloromethane (0°C to room temperature, 12 hours).
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Deprotection : The methoxy group is cleaved using BBr₃ in CH₂Cl₂ (-78°C to room temperature, 2 hours), yielding the final product.
Key Challenges :
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Regioselectivity in EAS favors position 6 due to the 3-methoxy group’s meta-directing effects, necessitating protective group strategies.
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Low yields (30–40%) in Friedel-Crafts steps due to steric hindrance from the diethylamino group.
Modern Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise introduction of the 4-(diethylamino)phenyl group at position 2. A brominated chromone precursor is synthesized, followed by coupling with 4-(diethylamino)phenylboronic acid.
Procedure :
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Bromination : 3-Hydroxy-4H-chromen-4-one (5 mmol) is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid (70°C, 3 hours), yielding 2-bromo-3-hydroxy-4H-chromen-4-one.
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Coupling : The brominated chromone (2 mmol), 4-(diethylamino)phenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (4 mmol) are refluxed in dioxane/H₂O (4:1) under N₂ for 12 hours. Purification via silica gel chromatography (hexane/EtOAc 3:1) affords the coupled product in 65–70% yield.
Advantages :
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Superior regioselectivity compared to Friedel-Crafts.
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Compatibility with sensitive functional groups (e.g., hydroxyl).
Functional Group Transformations
Introduction of the Diethylamino Group
The 4-(diethylamino)phenyl moiety is introduced via Buchwald-Hartwig amination of a 4-bromophenyl intermediate.
Procedure :
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Bromophenyl Intermediate : 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is synthesized via Suzuki coupling.
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Amination : The brominated intermediate (2 mmol), diethylamine (4 mmol), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (4 mmol) are heated in toluene (100°C, 24 hours). The product is isolated in 60% yield after column chromatography.
Hydroxylation at Position 3
Direct hydroxylation is achieved via demethylation of a 3-methoxy precursor.
Procedure :
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Methyl Protection : 3-Hydroxy-4H-chromen-4-one is methylated using dimethyl sulfate and NaOH in acetone.
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Demethylation : BBr₃ (1.5 equiv) in CH₂Cl₂ at -78°C cleaves the methyl ether, restoring the hydroxyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Kostanecki-Robinson | 30–40 | 18–24 | Cost-effective, scalable | Low regioselectivity, multiple steps |
| Suzuki Coupling | 65–70 | 12 | High regioselectivity, mild conditions | Requires Pd catalyst, costly ligands |
| Buchwald-Hartwig | 60 | 24 | Direct amination, versatile | Sensitive to oxygen, high temperature |
Optimization and Purification Techniques
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps but complicate purification.
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Catalyst Recycling : Pd catalysts are recovered via precipitation with NH₄OH, reducing costs.
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Chromatography : Gradient elution (hexane → EtOAc) resolves regioisomers, with final purity >95% by HPLC .
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- are noteworthy, including:
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, offering therapeutic potential for treating inflammatory diseases.
- Antioxidant Properties : Like other benzopyran derivatives, this compound may exhibit antioxidant activity, which is crucial in combating oxidative stress-related conditions.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Applications in Scientific Research
The applications of this compound span several fields:
Pharmaceutical Development
The unique structure of 4H-1-Benzopyran-4-one allows it to be explored as a lead compound in drug development. Its potential to act on various biological targets makes it suitable for developing treatments for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Interaction Studies
Understanding how this compound interacts with biological targets is critical. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific receptors or enzymes.
- Mechanism of Action Studies : Investigating the biochemical pathways influenced by the compound.
These studies provide insights into its therapeutic potential and guide further research directions.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function . Additionally, the compound exhibits radical scavenging activity, which contributes to its antioxidant properties .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- can be compared with other similar compounds such as:
Chromone: A simpler benzopyran derivative without the diethylamino and hydroxy groups.
Flavonoids: A class of compounds with a similar benzopyran core but with different substituents, known for their antioxidant properties.
Isoflavones: Similar to flavonoids but with a different substitution pattern, often found in plants and studied for their health benefits.
The uniqueness of 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, commonly referred to as 2-(4-(diethylamino)phenyl)-3-hydroxychromone , is a synthetic compound belonging to the benzopyran family. This compound exhibits a unique structure that includes a diethylamino group and a hydroxyl group, which contribute to its potential biological activities. The molecular formula is C17H19N1O3, and its molecular weight is approximately 297.34 g/mol.
The synthesis of this compound typically involves multi-step reactions, including the Pechmann condensation reaction. Reaction conditions often utilize organic solvents like ethanol or methanol and may require heating to facilitate the process. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.
Biological Activities
Research indicates that 4H-1-Benzopyran-4-one derivatives demonstrate a wide range of biological activities:
- Antioxidant Properties : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that they may inhibit inflammatory pathways, contributing to their therapeutic potential in conditions characterized by inflammation.
- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development.
The specific mechanisms through which 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- exerts its biological effects are not fully elucidated. However, it is hypothesized that the diethylamino group enhances its interaction with biological targets, potentially influencing enzyme activities involved in key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzopyran derivatives:
- Inhibition of Monoamine Oxidases (MAOs) : A related study on halogenated coumarin–chalcones demonstrated significant inhibitory effects on MAOs, suggesting that benzopyran derivatives can modulate neurotransmitter levels by inhibiting these enzymes .
- Cytotoxicity Studies : In vitro studies using various cancer cell lines have shown that compounds structurally similar to 4H-1-Benzopyran-4-one exhibit significant cytotoxicity, indicating their potential as anticancer agents .
- Neuroprotective Effects : Research has indicated that some benzopyran derivatives can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress in neuronal cells .
Comparative Analysis with Related Compounds
To further understand the biological activity of 4H-1-Benzopyran-4-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-(dimethylamino)phenyl)-3-hydroxychromen-4-one | C17H15N1O3 | Contains dimethylamino; studied for similar biological activities. |
| 7-Hydroxycoumarin | C9H6O3 | Known for strong antioxidant properties; serves as a reference compound in biological studies. |
| 6,7-Dihydroxycoumarin | C9H6O5 | Exhibits anticoagulant activity; structurally related but with additional hydroxyl groups. |
This table highlights the diversity within the benzopyran class and emphasizes how specific substituents may influence biological activity.
Q & A
Basic: What are the recommended synthetic routes for 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalized benzopyranone precursors. Key steps include:
- Aldol Condensation : Reacting 4-(diethylamino)benzaldehyde with a hydroxylated acetophenone derivative under basic conditions (e.g., NaOH/ethanol) to form the chalcone intermediate .
- Cyclization : Using acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to promote cyclization into the benzopyranone core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .
Critical Note : Optimize reaction temperature (60–80°C) and monitor progress via TLC to minimize byproducts like uncyclized intermediates .
Basic: How should researchers characterize this compound’s purity and structural identity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- HPLC/LCMS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI-MS ([M+H]⁺ expected ~340–350 Da) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), diethylamino group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂), and hydroxyl protons (broad singlet, δ ~5.5 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. LCMS) be resolved?
Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. To resolve:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to verify the hydroxyl and diethylamino groups’ positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (error <2 ppm) to rule out isobaric interferences .
- X-ray Crystallography : If crystals are obtainable, resolve the structure definitively .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Modification : Synthesize analogs with varied substituents (e.g., replacing diethylamino with dimethylamino or methoxy groups) to assess electronic effects on bioactivity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- In Vitro Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Based on structurally related benzopyranones:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if aerosolized .
- Ventilation : Work in a fume hood to avoid inhalation of dust/particulates .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .
Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to stressors (e.g., 0.1 M HCl/NaOH for hydrolysis, 40°C/75% RH for thermal/humidity effects) and monitor degradation via HPLC .
- Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light sensitivity .
- Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation .
Advanced: What in vitro assay design considerations are critical for this compound?
Methodological Answer:
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
- Interference Checks : Confirm the compound does not autofluoresce (e.g., at Ex/Em 485/535 nm) in fluorescence-based assays .
- Positive Controls : Include known inhibitors (e.g., genistein for kinase assays) to validate assay robustness .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- LogP : Estimated ~2.5–3.5 (via ChemDraw), indicating moderate lipophilicity. Adjust solvent systems for partitioning assays accordingly .
- pKa : The phenolic hydroxyl (pKa ~9–10) and tertiary amine (pKa ~8–9) may require pH-adjusted buffers for solubility .
- Melting Point : If unavailable, determine via DSC (differential scanning calorimetry) to standardize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
